molecular formula C11H18O2 B12523831 2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one CAS No. 836628-64-9

2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one

Cat. No.: B12523831
CAS No.: 836628-64-9
M. Wt: 182.26 g/mol
InChI Key: CZNJDLOVDHVBRP-UHFFFAOYSA-N
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Description

2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a tert-butoxymethylidene group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methylcyclopentanone with tert-butyl chloroformate in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, with the tert-butoxymethylidene group being introduced through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately exerting their effects through the modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-cyano-2-methylhydrazinecarboxylate
  • tert-Butanesulfinamide
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

2-(tert-Butoxymethylidene)-5-methylcyclopentan-1-one is unique due to its specific structural features, which confer distinct reactivity and stability.

Properties

CAS No.

836628-64-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxymethylidene]cyclopentan-1-one

InChI

InChI=1S/C11H18O2/c1-8-5-6-9(10(8)12)7-13-11(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

CZNJDLOVDHVBRP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=COC(C)(C)C)C1=O

Origin of Product

United States

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